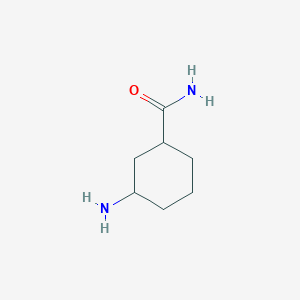

3-Aminocyclohexane-1-carboxamide

Description

3-Aminocyclohexane-1-carboxamide is a cyclohexane derivative featuring an amino (-NH₂) group at the 3-position and a carboxamide (-CONH₂) group at the 1-position. Its hydrochloride salt, trans-3-Aminocyclohexanecarboxamide hydrochloride (IUPAC name: (1R,3R)-3-aminocyclohexane-1-carboxamide hydrochloride), is a well-characterized research chemical with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.65 g/mol . This compound is commercially available in high purity (≥97%) and is primarily used in biochemical and pharmacological research due to its structural similarity to bioactive molecules .

Key properties include:

Properties

IUPAC Name |

3-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMALDXUUZQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588505 | |

| Record name | 3-Aminocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953750-05-5 | |

| Record name | 3-Aminocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclohexane-1-carboxamide typically involves the amidation of cyclohexane-1-carboxylic acid with ammonia or an amine. This reaction can be catalyzed using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and water, with sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale reactors and continuous flow processes. The compound can be synthesized in bulk by condensing non-activated carboxylic acids and amines, which is an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include cyclohexane derivatives, amides, and alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising biological activity, making it a candidate for drug development. Its structural features allow for interaction with biological macromolecules, which is crucial for its therapeutic potential.

Key Areas of Research:

- Neuroprotection: Studies have indicated that 3-aminocyclohexane-1-carboxamide may protect motor neurons from cell death in conditions like amyotrophic lateral sclerosis (ALS). Research has shown that agonistic agents targeting the EphA4 receptor can prevent astrocyte-mediated toxicity in motor neurons, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

- Pain Management: Compounds similar to this compound have been investigated for their analgesic effects through neurotensin receptors. These receptors are implicated in pain modulation, indicating that this compound could be explored for pain relief therapies .

Synthesis and Structural Insights

The synthesis of this compound typically involves multiple steps to ensure the correct stereochemistry and functional group arrangement. The synthesis methods are crucial not only for producing the compound but also for developing derivatives that may enhance its pharmacological properties.

Synthesis Overview:

- The synthesis often begins with cyclohexane derivatives, followed by amination and carboxylation reactions to introduce the amino and carboxamide groups .

- Variations in the synthetic route can lead to different isomers, each potentially possessing unique biological activities .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Neuroprotective Effects: In vitro studies demonstrated that treatment with this compound significantly reduced motor neuron death induced by toxic astrocytes derived from ALS patients. The findings highlight its potential role in modifying disease progression in ALS .

- Investigative Therapeutics: Ongoing research into its mechanism of action suggests that this compound may modulate pathways involved in neuronal survival and inflammation, further supporting its candidacy as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Aminocyclohexane-1-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential therapeutic effects, as it can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Aminocyclohexane-1-carboxamide with analogous cyclohexane derivatives, focusing on structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Functional Groups: this compound contains a carboxamide group, which enhances hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., 1-Amino-1-cyclohexanecarboxylic acid) . Esters (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) offer greater lipophilicity, favoring blood-brain barrier penetration .

Substituent Positions: The 3-amino group in this compound provides a distinct spatial arrangement compared to 1- or 2-amino isomers, affecting binding to biological targets like GABA receptors . Cyclohexene derivatives (e.g., 3-Amino-2-cyclohexen-1-one) exhibit conjugated double bonds, increasing reactivity in cycloaddition reactions .

Physicochemical Properties: Carboxylic acid derivatives (mp >300°C) are less soluble in organic solvents than carboxamide or ester analogs . Hydrochloride salts (e.g., trans-3-Aminocyclohexanecarboxamide hydrochloride) improve crystallinity and stability for storage .

Research Findings

- Stereochemical Impact: The (1R,3R) stereoisomer of this compound hydrochloride shows higher affinity for CNS targets compared to its (1R,3S) counterpart, highlighting the role of stereochemistry in drug design .

- Enzyme Inhibition : Carboxamide derivatives demonstrate superior inhibitory activity against proteases compared to carboxylic acid analogs due to stronger hydrogen-bonding interactions .

- Safety Profiles: Unlike psychoactive carboxamides (e.g., ADB-CHMINACA), this compound lacks reported neurotoxicity, making it safer for laboratory use .

Biological Activity

3-Aminocyclohexane-1-carboxamide, also known as (1S,3R)-3-Aminocyclohexane-1-carboxamide, is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an amino group and a carboxamide functional group. This structural configuration allows for various interactions, including hydrogen bonding and ionic interactions, which are crucial for its biological activity.

Target Enzymes

One of the primary targets of this compound is the enzyme glutathione peroxidase 4 (GPx4) . The compound acts as an inhibitor of GPx4, leading to the accumulation of lipid peroxides within cells. This accumulation triggers ferroptosis , a form of regulated cell death characterized by oxidative damage.

Biochemical Pathways

The inhibition of GPx4 affects the lipid peroxidation pathway, which is vital for cellular homeostasis. The resultant increase in lipid peroxides can have profound implications in various disease contexts, particularly in cancer and neurodegenerative diseases where oxidative stress plays a critical role.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that derivatives of this compound can significantly inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with varying IC50 values .

Case Studies

- Cancer Research : A study evaluating various cyclohexane-1-carboxamides found that certain analogs of this compound exhibited potent antitumor activity against breast cancer cells (MCF-7), outperforming standard treatments like doxorubicin .

- Neurological Studies : In neurological contexts, compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems, particularly through interactions with GABA transporters . This suggests a dual role in both cancer treatment and neuroprotection.

Pharmacokinetics and Toxicity

Despite its promising biological activities, the pharmacokinetic properties of this compound present challenges. Its toxicity to normal cells limits its clinical application. Moreover, poor absorption and distribution characteristics have been noted in preliminary studies, necessitating further optimization for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.